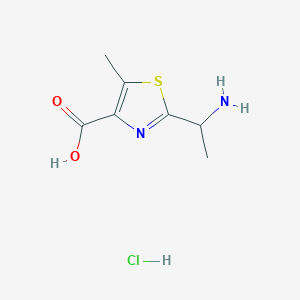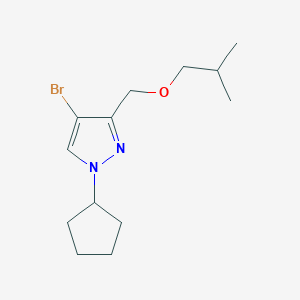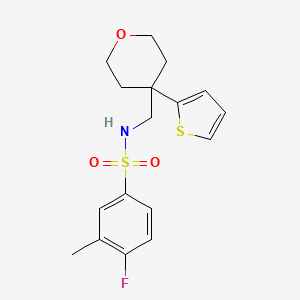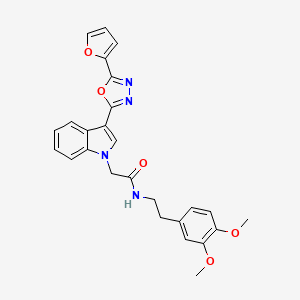![molecular formula C21H23ClF2N4O2S B2594353 N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216615-46-1](/img/structure/B2594353.png)
N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitutions .Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some compounds related to the thiazole ring have been found to act as analgesic (pain-relieving) and anti-inflammatory agents . This suggests potential applications in the treatment of conditions characterized by pain and inflammation .
Antimicrobial and Antifungal Activities
Thiazole derivatives have been reported to possess antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Compounds related to the thiazole ring have exhibited substantial antiviral activity . This suggests potential applications in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure .
Anticonvulsant and Neuroprotective Activities
Compounds related to the thiazole ring have been found to exhibit anticonvulsant and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Antitumor or Cytotoxic Activities
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential applications in cancer treatment .
COX-1 Inhibitory Activity
Some thiazole derivatives have shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2S.ClH/c22-15-12-17(23)20-18(13-15)30-21(25-20)27-10-8-26(9-11-27)7-6-24-19(28)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2,(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYDQQSGPGYFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)


![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)



![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)

